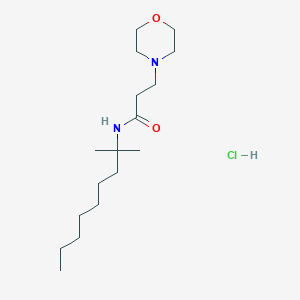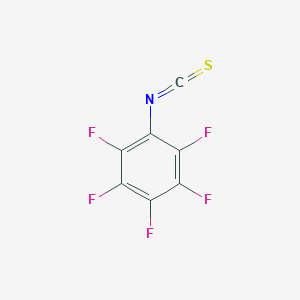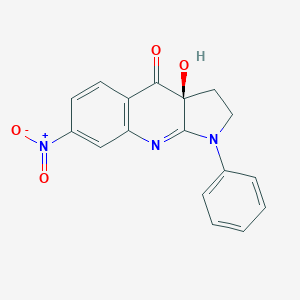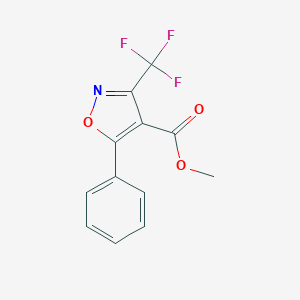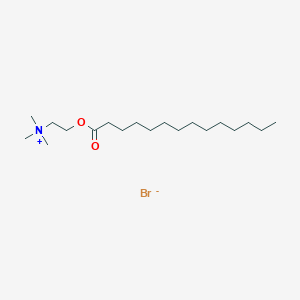
Myristoylcholine bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoylcholine bromide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is derived from myristic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil. Myristoylcholine bromide has been used in various biochemical and physiological experiments due to its ability to interact with cell membranes and modulate cellular signaling pathways.
作用機序
The mechanism of action of myristoylcholine bromide is thought to involve its interaction with cell membranes. It has been shown to bind to the lipid bilayer of cell membranes and alter their physical properties, such as fluidity and curvature. This, in turn, can modulate the activity of membrane-bound proteins and signaling pathways.
生化学的および生理学的効果
Myristoylcholine bromide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Myristoylcholine bromide has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has been shown to have a wide range of biochemical and physiological effects. However, it also has several limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex interactions with cell membranes and signaling pathways.
将来の方向性
There are several potential future directions for research on myristoylcholine bromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential as a treatment option. Another area of interest is its role in modulating cellular signaling pathways, particularly those involved in cancer growth and metastasis. Further research is needed to explore its potential as a cancer therapy.
合成法
The synthesis of myristoylcholine bromide can be achieved through a simple reaction between myristic acid and choline chloride. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
Myristoylcholine bromide has been used in a variety of scientific research applications, including studies on cellular signaling pathways, membrane biophysics, and neurochemistry. It has been shown to modulate the activity of several key signaling proteins, including protein kinase C and phospholipase A2, which play important roles in regulating cellular growth and differentiation.
特性
CAS番号 |
108418-28-6 |
|---|---|
製品名 |
Myristoylcholine bromide |
分子式 |
C19H40BrNO2 |
分子量 |
394.4 g/mol |
IUPAC名 |
trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GYVAQLUBQVAKEI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
同義語 |
Myristylpicoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



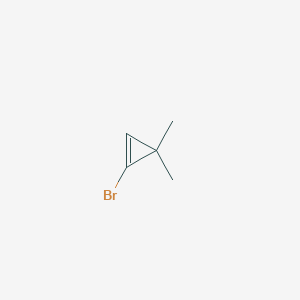
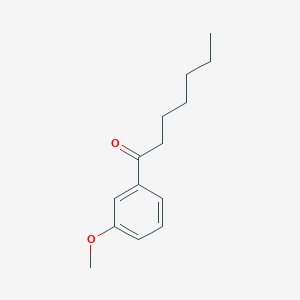
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
